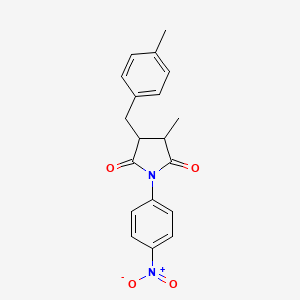![molecular formula C18H24N2O2 B5014810 3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5014810.png)
3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as MXE, is a synthetic dissociative drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs and is structurally related to ketamine and phencyclidine (PCP). MXE gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, it has also been studied for its potential therapeutic applications.
Mecanismo De Acción
3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that is involved in learning and memory. This compound also acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce dissociative and hallucinogenic effects in humans. These effects can include altered perception of time and space, visual and auditory hallucinations, and feelings of detachment from one's body and surroundings. This compound has also been shown to produce sedative and anesthetic effects at higher doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione may have advantages over other dissociative drugs such as ketamine and PCP due to its longer duration of action and lower toxicity. However, this compound has not been extensively studied in animal models, and its potential therapeutic applications have not been fully explored.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of 3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione. Future studies should focus on the effects of this compound on neural circuits and behavior relevant to depression, anxiety, and PTSD. Additionally, the safety and efficacy of this compound as a therapeutic agent should be evaluated in clinical trials.
Métodos De Síntesis
3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione can be synthesized through a multistep process starting from 3-methyl-2-butanone. The first step involves the conversion of 3-methyl-2-butanone to 3-methylcyclohexanone through a Grignard reaction. The second step involves the reduction of 3-methylcyclohexanone to 3-methylcyclohexanol using sodium borohydride. The third step involves the conversion of 3-methylcyclohexanol to 3-methylcyclohexene using phosphorus pentoxide. The fourth step involves the reaction of 3-methylcyclohexene with 4-methylphenyl magnesium bromide to form 3-(4-methylphenyl)cyclohexene. The final step involves the reaction of 3-(4-methylphenyl)cyclohexene with N-ethylpyrrolidine in the presence of trifluoroacetic acid to form this compound.
Aplicaciones Científicas De Investigación
3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has been shown to have antidepressant and anxiolytic effects in animal models. This compound has also been shown to enhance fear extinction, which is a process that is impaired in individuals with PTSD.
Propiedades
IUPAC Name |
3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-7-9-14(10-8-12)20-17(21)11-16(18(20)22)19-15-6-4-3-5-13(15)2/h7-10,13,15-16,19H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPMRBEEJYGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5014735.png)
![1-allyl-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5014736.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B5014740.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine](/img/structure/B5014746.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5014757.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5014774.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}acetamide](/img/structure/B5014779.png)

![(4-isopropylbenzyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B5014802.png)
![3,4,5-trimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5014818.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5014827.png)